OXE Receptor Antagonism vs. TRH-R1 Agonism
N-(3-bromo-5-methylphenyl)oxetan-3-amine demonstrates potent antagonist activity at the OXE receptor (OXER1) with an IC50 of 6 nM in human neutrophils, measured via inhibition of 5-oxo-ETE-induced calcium mobilization . This represents a >8,000-fold selectivity window over its weak agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), where it exhibits an EC50 of 2.54 μM . This pronounced selectivity differentiates the compound from other amino-oxetanes that may show more balanced or promiscuous GPCR activity profiles, and positions it as a targeted tool for OXE receptor-mediated inflammatory pathway investigation rather than TRH-related applications.
| Evidence Dimension | OXE receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | TRH-R1 agonist EC50: 2.54 μM |
| Quantified Difference | ~423-fold more potent at OXE receptor vs. TRH-R1 agonism; >8,000-fold selectivity window (6 nM vs. 50,000 nM for TRH-R1 displacement assay) |
| Conditions | Human neutrophils; 5-oxo-ETE-induced calcium mobilization assay (OXE); HEK293 cells expressing mouse TRH-R1, FLIPR calcium assay (TRH-R1) |
Why This Matters
This selectivity profile defines the compound's utility as an OXE receptor tool compound rather than a TRH pathway modulator, guiding appropriate experimental design and avoiding off-target confounding in inflammatory disease models.
- [1] BindingDB. BDBM50054793 (CHEMBL3341972) – OXE receptor antagonist activity: IC50 = 6 nM. View Source
- [2] BindingDB. BDBM50109038 (CHEMBL3600453) – Mouse TRH-R1 agonist activity: EC50 = 2.54 μM; TRH-R1 displacement IC50 > 50 μM. View Source
